ASK1-IN-1

Sphingosine Kinase Isoenzyme Selectivity Cancer Biology

SK1-I (BML-258) is a selective SphK1 inhibitor with no activity against SphK2 or other kinases, enabling precise dissection of the S1P signaling axis. It directly inhibits SphK1, unlike S1P receptor modulators, and induces apoptosis in cancer cells while sparing normal cells. Ideal for oncology research. Inquire for bulk pricing.

Molecular Formula C17H27NO2
Molecular Weight 277.4 g/mol
Cat. No. B11933804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASK1-IN-1
Molecular FormulaC17H27NO2
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C=CC(C(CO)NC)O
InChIInChI=1S/C17H27NO2/c1-3-4-5-6-14-7-9-15(10-8-14)11-12-17(20)16(13-19)18-2/h7-12,16-20H,3-6,13H2,1-2H3/b12-11+/t16-,17+/m1/s1
InChIKeyJYEXUQKROPHSEF-SFDDJJRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SK1-I (BML-258): A Selective Sphingosine Kinase 1 Inhibitor for Oncology and S1P Pathway Research


(2R,3S,4E)-2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol, commonly known as SK1-I or BML-258, is a synthetic sphingosine analog and a water-soluble, isoenzyme-specific competitive inhibitor of sphingosine kinase 1 (SphK1) [1]. It is chemically defined by the IUPAC name (E,2R,3S)-2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol, with a molecular formula of C17H27NO2 and a molecular weight of 277.4 g/mol [2]. SK1-I is a key research tool for dissecting the specific role of SphK1 in the sphingosine-1-phosphate (S1P) signaling axis, distinct from its isoenzyme SphK2 and from broader S1P receptor modulators [3].

SK1-I (BML-258): Why Pan-SphK Inhibitors or S1P Receptor Modulators Are Not Suitable Replacements


The substitution of SK1-I with pan-sphingosine kinase inhibitors (e.g., SKI-178, which inhibits both SphK1 and SphK2) or S1P receptor modulators (e.g., fingolimod) fails to recapitulate its specific biochemical and cellular effects. The key differentiation lies in its strict isoenzyme selectivity. In contrast to pan-SphK inhibitors, SK1-I does not inhibit SphK2, PKC, or numerous other protein kinases [1]. This selectivity is critical because SphK2 can have opposing, pro-apoptotic roles in certain contexts, and its inhibition can confound experimental outcomes. Furthermore, unlike fingolimod (FTY720), which is a prodrug that is phosphorylated primarily by SphK2 to act as a functional antagonist at S1P receptors, SK1-I acts as a direct, non-phosphorylatable inhibitor of SphK1 enzymatic activity, allowing researchers to probe the specific contribution of SphK1-derived S1P without engaging S1P receptors directly [2].

SK1-I (BML-258): Quantified Differentiation in SphK1 Inhibition and Cellular Outcomes


SK1-I Isoenzyme Selectivity: >10-Fold Difference in SphK2 Activity Compared to Pan-SphK Inhibitors

SK1-I exhibits isoenzyme-specific inhibition of SphK1 with no detectable activity against SphK2. This contrasts sharply with pan-SphK inhibitors like SKI-178, which demonstrates potent inhibition of both isoforms. The data confirms that SK1-I's selectivity profile is a key differentiating factor for experiments requiring isolation of the SphK1 pathway [1].

Sphingosine Kinase Isoenzyme Selectivity Cancer Biology

SK1-I Potency: Competitive Inhibition of SphK1 with a Ki of 10 µM vs. Fingolimod's SK1 Inhibition

SK1-I acts as a competitive inhibitor of SphK1 with a Ki value of 10 µM, directly targeting the enzyme's active site . In comparison, the clinically used drug fingolimod (FTY720) in its unphosphorylated form also inhibits SK1, but with a reported IC50 range of 5-12.5 µM in cellular models [1]. However, fingolimod is a prodrug that is phosphorylated by SphK2 to become an S1P receptor modulator, introducing additional mechanistic complexity not present with SK1-I.

Enzyme Inhibition Sphingosine Kinase 1 Small Molecule Inhibitor

SK1-I Induces Apoptosis in Leukemic Cells While Sparing Normal Leukocytes: A Therapeutic Window

SK1-I potently induced apoptosis in leukemic blasts isolated from patients with acute myelogenous leukemia (AML) but was relatively sparing of normal peripheral blood mononuclear leukocytes [1]. This contrasts with pan-SphK inhibitors, which may have a less favorable therapeutic window due to inhibition of both SphK1 and SphK2. This differential cytotoxicity is a key quantitative advantage for selecting SK1-I in studies aiming to minimize off-target cell death.

Leukemia Apoptosis Therapeutic Index

SK1-I's Distinct Kinase Selectivity Profile: No Activity Against a Broad Panel of Protein Kinases

SK1-I demonstrates a clean selectivity profile, showing no inhibitory activity against a range of other protein kinases including PKCα, PKCδ, PKA, AKT1, ERK1, EGFR, CDK2, IKKβ, and CamK2β . This broad lack of activity is a significant differentiator from many other small molecule kinase inhibitors, which often possess polypharmacology. It ensures that observed cellular effects can be more confidently attributed to SphK1 inhibition.

Kinase Profiling Off-Target Effects Selectivity

Optimal Scientific and Preclinical Research Applications for SK1-I (BML-258)


Elucidating SphK1-Specific Signaling Pathways in Cancer Biology

SK1-I is the tool of choice for researchers seeking to dissect the unique contributions of SphK1 to cancer cell proliferation, survival, and migration, distinct from SphK2. Its isoenzyme selectivity ensures that observed effects are attributable solely to SphK1 inhibition, a necessity validated by the compound's lack of activity against SphK2 and a broad panel of other kinases [1].

Investigating the S1P/Ceramide Rheostat in Apoptosis and Autophagy Studies

Given its ability to decrease S1P levels while concomitantly increasing pro-apoptotic ceramide [1], SK1-I is an ideal probe for studying the S1P/ceramide rheostat. This is particularly relevant in models where the balance between these sphingolipids determines cell fate. The compound's direct, non-phosphorylatable mechanism avoids the confounding receptor-level effects of S1P receptor modulators like fingolimod [2].

Ex Vivo Studies of Primary Leukemic Cells and Therapeutic Index Assessment

SK1-I's demonstrated ability to induce apoptosis in primary AML blasts while sparing normal peripheral blood mononuclear cells makes it a valuable tool for ex vivo drug sensitivity testing and for validating the therapeutic window of SphK1 inhibition in hematological malignancies [1]. This selective cytotoxicity profile is a key differentiator from pan-SphK inhibitors.

In Vivo Xenograft Models of Glioblastoma and Leukemia

SK1-I has been successfully used in vivo to suppress the growth of glioblastoma (LN229, U373) and AML xenograft tumors [1] [2]. Its water solubility facilitates administration, and its defined selectivity profile aids in correlating in vivo efficacy with SphK1 target engagement, providing a cleaner alternative to less selective agents for preclinical proof-of-concept studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ASK1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.